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molecular formula C6H3BrN2S B157098 5-Bromo-2,1,3-benzothiadiazole CAS No. 1753-75-9

5-Bromo-2,1,3-benzothiadiazole

Cat. No. B157098
M. Wt: 215.07 g/mol
InChI Key: LLCRUZDFDGTAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883958B2

Procedure details

To a solution of 4-bromobenzene-1,2-diamine (5.236 g, 28.0 mmol) and Hunig's base (19.5 mL, 112 mmol) in dichloromethane (160 mL) was added SOCl2 (4.08 mL, 56 mmol) dropwise at room temperature. The resulting reaction mixture was heated to reflux overnight. The reaction mixture was then allowed to cool to room temperature, and quenched with 10% HCl until pH=2. The resulting mixture was extracted with dichloromethane (200 mL×4), dried over Na2SO4 and concentrated. The crude compound was purified by flash column chromatography (silica gel, chloroform) to afford 5-bromobenzo[1,2,5]thiadiazole as a brown solid which was used directly in the next step. 1H NMR (CDCl3 500 MHz): δ: 8.21 (d, 1H, J=1.5 Hz), 7.87 (d, 1H, J=8.5 Hz), 7.69 (dd, 1H, J=8.5, 1.5 Hz).
Quantity
5.236 g
Type
reactant
Reaction Step One
Quantity
19.5 mL
Type
reactant
Reaction Step One
Name
Quantity
4.08 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([NH2:8])=[CH:6][CH:7]=1.CCN(C(C)C)C(C)C.O=[S:20](Cl)Cl>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:4]([CH:3]=1)=[N:9][S:20][N:8]=2

Inputs

Step One
Name
Quantity
5.236 g
Type
reactant
Smiles
BrC=1C=C(C(=CC1)N)N
Name
Quantity
19.5 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
4.08 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
160 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched with 10% HCl until pH=2
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with dichloromethane (200 mL×4)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude compound was purified by flash column chromatography (silica gel, chloroform)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2C(=NSN2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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